2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)
Overview
Description
2,2'-[Sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane), commonly known as BES, is a sulfone-based compound that has gained significant attention in scientific research due to its unique properties. BES is a colorless crystalline powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 398.57 g/mol and a melting point of 123-126°C. BES has been widely used in various scientific research applications, including as a reducing agent, a cross-linking agent, and a stabilizer.
Mechanism of Action
BES acts as a reducing agent by donating electrons to metal ions, which results in the reduction of metal ions to metal nanoparticles. BES also acts as a cross-linking agent by forming covalent bonds between polymer chains, which results in the formation of a hydrogel.
Biochemical and Physiological Effects:
BES has been shown to have low toxicity and is considered to be safe for use in scientific research. However, there is limited information available on the biochemical and physiological effects of BES on living organisms.
Advantages and Limitations for Lab Experiments
BES has several advantages for use in lab experiments, including its high yield in synthesis, low toxicity, and efficiency as a reducing agent and cross-linking agent. However, BES has limitations in terms of its potential instability in certain solvents and its sensitivity to air and moisture.
Future Directions
There are several future directions for research on BES, including its use in the synthesis of other metal nanoparticles, its potential application as a stabilizer for polymers, and its use in the preparation of hydrogels for tissue engineering. Additionally, further research is needed to investigate the potential toxicity and environmental impact of BES.
Scientific Research Applications
BES has been extensively used in scientific research as a reducing agent, particularly in the synthesis of metal nanoparticles. BES has been shown to be an efficient reducing agent for the synthesis of gold nanoparticles, silver nanoparticles, and palladium nanoparticles. BES has also been used as a cross-linking agent in the preparation of hydrogels, which have potential applications in drug delivery and tissue engineering.
Properties
IUPAC Name |
2-[2-(2-tert-butylsulfanylethylsulfonyl)ethylsulfanyl]-2-methylpropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S3/c1-11(2,3)15-7-9-17(13,14)10-8-16-12(4,5)6/h7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGBPCMZEIFALX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCS(=O)(=O)CCSC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.